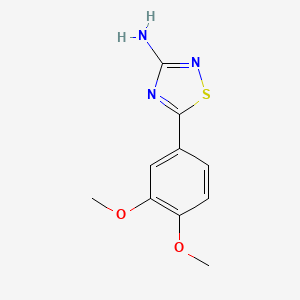

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine

Description

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and an amine group at position 2. This compound has garnered interest due to its structural similarity to pharmacologically active thiadiazole derivatives. It is commercially available with a purity of ≥95% and a molecular formula of C₁₀H₁₁N₃O₂S (molecular weight: 237.28 g/mol) .

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEDMMNPBVPGJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NS2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with thiocyanogen in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazine derivative, which cyclizes to form the thiadiazole ring.

Starting Materials: 3,4-dimethoxybenzohydrazide and thiocyanogen.

Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 50-80°C. A base such as sodium hydroxide or potassium carbonate is used to facilitate the cyclization process.

Purification: The product is typically purified by recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management protocols to ensure environmental compliance.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine group (-NH2) at position 2 of the thiadiazole ring undergoes nucleophilic substitution reactions. For example:

-

Acetylation : Reaction with acetic anhydride in pyridine yields N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (Figure 1).

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine, reflux | Acetamide derivative | 83% |

Acylation with Acid Chlorides

The amine group reacts with acid chlorides to form substituted amides.

-

Example : Coupling with 2-(phenylthiomethyl)benzoic acid chloride in anhydrous THF:

| Acid Chloride | Solvent | Base | Reaction Time | Yield |

|---|---|---|---|---|

| 2-(Phenylthiomethyl)benzoyl chloride | THF | NaHCO3 | 4 h | 75% |

Heterocyclic Ring Formation

The amino group participates in cyclization reactions to form fused heterocycles:

-

Imidazo[2,1-b] thiadiazoles : Reacts with aldehydes and isocyanides in a one-pot multicomponent reaction .

| Aldehyde | Isocyanide | Product | Yield | Bioactivity (IC50) |

|---|---|---|---|---|

| Benzaldehyde | tert-Butyl isocyanide | Imidazo-thiadiazole | 91% | 2.44 µM (LoVo) |

Electrophilic Aromatic Substitution

The dimethoxyphenyl moiety undergoes electrophilic substitution:

-

Nitration : Reaction with HNO3/H2SO4 introduces nitro groups at the meta/para positions of the phenyl ring.

| Reagents | Conditions | Substituent Position | Reference |

|---|---|---|---|

| HNO3/H2SO4 | 0–5°C, 2 h | Meta/para |

Oxidative DNA Cleavage Activity

While not a synthetic reaction, the compound interacts with DNA via groove binding and oxidative cleavage:

-

Mechanism : In the presence of H2O2, generates reactive oxygen species (ROS) that cleave pUC18 DNA .

| DNA Target | Oxidant | Cleavage Efficiency | Reference |

|---|---|---|---|

| pUC18 DNA | H2O2 | 85% at 50 µM |

Key Structural Insights from Spectroscopic Data

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine as an anticancer agent. Its structure allows for interactions with various biological targets involved in cancer proliferation and survival.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiadiazole compounds exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Antimicrobial Properties

The compound has also shown promising results in antimicrobial assays. Its efficacy against a range of bacterial and fungal pathogens makes it a candidate for developing new antimicrobial agents.

- Research Findings : A publication in Antibiotics reported that thiadiazole derivatives displayed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The study suggests that these compounds could be developed into novel antibiotics .

Pesticide Development

This compound is being investigated for its potential use as a pesticide. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies.

- Field Trials : Research conducted by agricultural scientists indicated that formulations containing thiadiazole compounds reduced pest populations significantly while being less toxic to beneficial insects compared to traditional pesticides .

Polymer Chemistry

In materials science, the compound is being explored for its role in synthesizing new polymers with enhanced properties.

- Application Example : Studies have shown that incorporating thiadiazole into polymer matrices can improve thermal stability and mechanical strength. This has implications for developing advanced materials used in electronics and coatings .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

5-(3,4-Dichlorophenyl)-1,2,4-thiadiazol-3-amine

- Structure : Differs by replacing methoxy (-OCH₃) groups with chloro (-Cl) substituents.

- This compound was synthesized as an intermediate for c-Abl kinase activators, highlighting its role in kinase-targeted drug discovery .

- Synthesis: Prepared via reaction of 5-(3,4-dichlorophenyl)-1,2,4-thiadiazol-3-amine with cyanoacetic acid chloride and triethylamine in THF .

5-(3,4-Difluorophenyl)-1,2,4-thiadiazol-3-amine

- Structure : Fluorine atoms replace methoxy groups.

- Properties : Fluorine’s electronegativity and small atomic radius may improve metabolic stability and membrane permeability. This compound (CAS: 881401-94-1) has a molecular weight of 213.21 g/mol but is listed as discontinued in commercial catalogs .

3-Phenyl-1,2,4-thiadiazol-5-amine

- Structure : Lacks substituents on the phenyl ring.

- This compound (NSC 119930) is a simpler analog used in foundational pharmacological studies .

Variations in the Heterocyclic Core

5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine

- Structure : Features a 1,3,4-thiadiazole core instead of 1,2,4-thiadiazole.

- Properties : The positional isomerism of sulfur and nitrogen atoms alters electronic distribution. 1,3,4-Thiadiazoles are more commonly studied for antimicrobial and anticancer activities, as seen in derivatives like 5-(4-substituted-phenyl)-1,3,4-thiadiazole-2-amines .

5-(Pyridine-4-yl)-1,3,4-thiadiazole-2-amine

- Structure : Replaces phenyl with pyridyl.

Kinase Modulation

- The dichlorophenyl analog (2) is a precursor in c-Abl kinase activator synthesis, suggesting that halogen substituents may favor kinase binding. In contrast, the dimethoxyphenyl derivative’s electron-donating groups could modulate selectivity for other kinase families .

Antioxidant and Enzyme Inhibition

- Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., compound 3d) exhibit potent angiotensin-converting enzyme (ACE) inhibition and antioxidant activity, implying that the dimethoxy motif is critical for these activities .

Anticancer Potential

- Thiadiazole derivatives with substituted phenyl groups (e.g., 5-(4-chloro-benzyl)-N-aryl-1,3,4-thiadiazole-2-amine) demonstrate cytotoxicity against cancer cell lines. The dimethoxy variant may offer a distinct toxicity profile due to its substituents’ polarity and electronic effects .

Biological Activity

5-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H11N3O2S

- Molecular Weight : 237.28 g/mol

- CAS Number : 1086385-71-8

- Melting Point : 159°C to 163°C

- Purity : 96% .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

- Antibacterial Properties : Thiadiazole derivatives have demonstrated significant antibacterial effects against various strains. For instance, compounds similar to this compound showed zones of inhibition ranging from 15 to 19 mm against Salmonella typhi and E. coli at a concentration of 500 μg/disk .

- Antifungal Activity : Research indicates that thiadiazole derivatives exhibit antifungal properties against pathogens such as A. niger and Penicillium species .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For example:

- A related compound demonstrated an IC50 value of 2.44 µM against LoVo cancer cells and exhibited low toxicity in Daphnia tests .

- The mechanism involves inducing cell cycle arrest and apoptosis in cancer cells through various pathways .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects is multifaceted:

- The presence of the thiadiazole ring enhances interactions with biological targets due to its electron-deficient nature, facilitating binding with nucleophilic sites on proteins .

- Molecular docking studies suggest that this compound may inhibit critical pathways involved in cancer cell proliferation and survival by targeting specific kinases and transcription factors .

Synthesis and Derivatives

The synthesis of thiadiazole derivatives typically involves:

- Condensation Reactions : Utilizing various amines and thioketones to form the thiadiazole ring.

- Substitution Reactions : Modifying the phenyl group to enhance biological activity.

Table 1 summarizes some synthesized derivatives and their respective biological activities:

| Compound | Structure | Activity | Reference |

|---|---|---|---|

| Compound A | Structure A | Antibacterial (MIC = 62.5 μg/mL) | |

| Compound B | Structure B | Anticancer (IC50 = 23.29 µM) | |

| Compound C | Structure C | Antifungal (Zone of inhibition = 18 mm) |

Case Studies

Several case studies have reported the efficacy of thiadiazole derivatives in preclinical settings:

- Study on Antibacterial Activity : A series of substituted thiadiazoles were tested against common bacterial strains showing promising results with minimal resistance development .

- Evaluation of Anticancer Effects : In vitro studies demonstrated that certain derivatives could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via cyclization of 3,4-dimethoxybenzoic acid derivatives with thiosemicarbazide in the presence of phosphorous oxychloride (POCl₃) under reflux (4–6 hours at 90°C) . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to thiosemicarbazide) and using factorial design to evaluate parameters like temperature, solvent polarity, and catalyst concentration . Post-reaction, the pH is adjusted to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) .

Q. How is the compound characterized post-synthesis, and which analytical techniques are critical for structural validation?

- Methodological Answer : Key techniques include:

- X-ray crystallography to determine crystal packing and hydrogen-bonding networks .

- FT-IR for identifying N–H (3200–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) stretches .

- NMR (¹H/¹³C) to confirm methoxy proton signals (δ 3.8–4.0 ppm) and aromatic ring geometry .

- HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 280.0521 for C₁₀H₁₁N₃O₂S) .

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

- Methodological Answer : Use antimicrobial assays (e.g., agar dilution method) against Staphylococcus aureus and Candida albicans at concentrations of 25–100 µg/mL, comparing inhibition zones to reference drugs like fluconazole . Cytotoxicity can be assessed via MTT assays on human cell lines (e.g., HEK-293), with IC₅₀ values reported .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from substituent effects (e.g., electron-donating vs. withdrawing groups on the phenyl ring). Perform systematic SAR studies by synthesizing analogs (e.g., 3,4-dichloro or 3,4-dihydroxy substitutions) and testing under standardized conditions . Use multivariate analysis (e.g., PCA) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. What computational approaches are validated for predicting the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps (e.g., 4.2–4.8 eV) and Fukui indices to identify nucleophilic/electrophilic sites . Compare optimized geometries (bond lengths, dihedral angles) with XRD data to validate accuracy .

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor or antimicrobial agent?

- Methodological Answer :

- Kinase inhibition : Use molecular docking (AutoDock Vina) against ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17), prioritizing compounds with docking scores ≤ −8.0 kcal/mol . Validate via enzymatic assays (IC₅₀ determination) .

- Antimicrobial SAR : Synthesize derivatives with variable substituents (e.g., halogen, nitro) on the dimethoxyphenyl ring and test against multidrug-resistant strains. Apply QSAR models to predict MIC values .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?

- Methodological Answer : Key issues include byproduct formation (e.g., thiadiazole dimers) and low yields during cyclization. Mitigate via:

- Stepwise temperature control : Maintain reflux at 90°C to avoid side reactions .

- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) .

Q. How to investigate the compound’s mechanism of action in biological systems?

- Methodological Answer : Combine transcriptomics (RNA-seq of treated microbial cells) to identify downregulated virulence genes and metabolomics (LC-MS) to track disrupted pathways (e.g., ergosterol biosynthesis in fungi) . Validate targets via SPR-based binding assays (e.g., binding affinity to CYP51 enzyme) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.